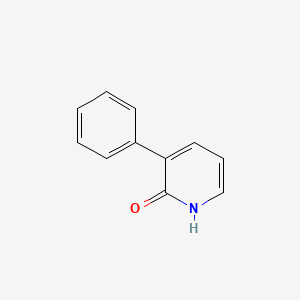

3-Phenylpyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYJEBSUJDZJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376469 | |

| Record name | 2-HYDROXY-3-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24228-13-5 | |

| Record name | 2-HYDROXY-3-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Phenylpyridin-2-ol chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 3-Phenylpyridin-2-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, structural nuances, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Nomenclature

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and a hydroxyl group at the 2-position. Its identity is rigorously defined by several key identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 24228-13-5 | |

| Molecular Formula | C₁₁H₉NO | |

| Molecular Weight | 171.20 g/mol | |

| SMILES | C1=CC=C(C=C1)C2=CC=CNC2=O | |

| InChIKey | FLYJEBSUJDZJDE-UHFFFAOYSA-N |

A pivotal characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In this case, this compound is in equilibrium with 3-phenyl-2(1H)-pyridone . This equilibrium is fundamental to its reactivity and biological activity, as the two forms present different hydrogen bonding capabilities and electronic profiles. The pyridone tautomer is generally the more stable and predominant form in most conditions.

Caption: Tautomeric equilibrium between the enol and pyridone forms.

Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer its properties from its deoxygenated analogue, 3-phenylpyridine, and from computational predictions. The presence of the polar hydroxyl/amide group is expected to increase the melting point and decrease volatility compared to 3-phenylpyridine.

| Property | Value (this compound) | Value (3-Phenylpyridine Analogue) | Reference |

| Appearance | Solid (Predicted) | Clear Colourless Oil/Liquid | , |

| Boiling Point | Not available | 269-270 °C / 749 mmHg | |

| Density | Not available | 1.082 g/mL at 25 °C | |

| Solubility | Not available | Soluble in chloroform, dichloromethane, ethyl acetate | , |

| pKa (Predicted) | 4.85 ± 0.10 | 4.85 ± 0.10 |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and predominant tautomeric form of the compound.

-

¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the protons on both the phenyl and pyridine rings, typically in the aromatic region (δ 7.0-9.0 ppm). A key diagnostic signal would be a broad, exchangeable singlet corresponding to the N-H proton of the pyridone tautomer or the O-H proton of the enol form. Data from the related 3-methyl-2-phenylpyridine shows aromatic signals between δ 7.20 and 8.56 ppm, providing a reference for the expected chemical shifts.[1]

-

¹³C NMR Spectroscopy : The spectrum should display 11 distinct carbon signals. A critical signal for identifying the dominant tautomer is the carbonyl carbon (C=O) of the pyridone form, which is expected to appear significantly downfield (typically δ 160-170 ppm). The remaining aromatic carbons would appear between δ 110-150 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence for the tautomeric state. The pyridone form will exhibit a strong carbonyl (C=O) stretching vibration around 1650-1690 cm⁻¹ and a moderate N-H stretching band around 3100-3400 cm⁻¹.[2] Conversely, the enol form would show a broad O-H stretching band around 3200-3600 cm⁻¹ and characteristic C=N and C=C stretching vibrations. The absence of a strong O-H band and the presence of a prominent C=O peak in a typical sample would strongly indicate that the pyridone form predominates.

-

Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z 171). The fragmentation pattern would involve the loss of CO (from the pyridone ring) and cleavage of the phenyl group.[3]

Synthesis and Reactivity

The synthesis of 3-phenyl-substituted pyridines and pyridones often leverages modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly robust and versatile choice.[4] This reaction's tolerance for a wide array of functional groups makes it a preferred method in medicinal chemistry.[5]

A common strategy involves the palladium-catalyzed reaction between a halogenated 2-hydroxypyridine (e.g., 3-bromo-2-hydroxypyridine) and phenylboronic acid.

Caption: Generalized workflow for Suzuki-Miyaura synthesis.

Expertise Insight: The choice of the palladium catalyst and ligand is critical. For instance, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice. The base (e.g., K₂CO₃ or CsF) is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[6] The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Applications in Research and Drug Development

The 2-pyridone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[7][8] Consequently, this compound and its derivatives have been explored for a wide range of therapeutic applications.

-

Anticancer Activity : Many 2-pyridone derivatives exhibit potent anticancer properties. Their mechanisms often involve the inhibition of critical cellular processes. For example, some derivatives act as antimitotic agents by disrupting microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

-

Antimalarial Agents : Pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against parasites like Plasmodium berghei, with some compounds showing high efficacy in inhibiting parasite multiplication.[9]

-

Enzyme Inhibition : The scaffold is present in molecules designed as inhibitors for various enzymes. For instance, derivatives of phenyl-substituted pyridones have been investigated as inhibitors of influenza endonuclease and Hepatitis B virus (HBV) DNA replication.[10]

-

Cardiotonic and Anti-hypertensive Agents : Certain pyridone derivatives have been tested for their cardiotonic activity, demonstrating effects on heart rate and force of contraction.

Experimental Protocol: Cell Viability (MTT) Assay

To assess the cytotoxic or anti-proliferative effects of this compound derivatives, the MTT assay is a standard, reliable colorimetric method. This protocol is self-validating through the inclusion of positive and negative controls.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[7]

Caption: Standard experimental workflow for an MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa or MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Addition: Prepare serial dilutions of the this compound derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a standard anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for another 24 to 48 hours.

-

MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The appearance of purple precipitate indicates formazan formation.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the plates at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound, existing predominantly as its 3-phenyl-2(1H)-pyridone tautomer, is a structurally significant heterocyclic compound. Its synthesis is readily achieved through modern cross-coupling reactions, and its scaffold is a cornerstone in the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in oncology, underscore its importance. A thorough understanding of its physicochemical properties, tautomeric nature, and spectroscopic signatures is essential for its effective application in research and drug discovery.

References

-

Synthesis and biological evaluation of novel pyridone derivatives as cardio tonic agents. (n.d.). TSI Journals. Retrieved from [Link]

-

Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 666–674. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (2012). Journal of Organic Chemistry. Available at [Link]

-

Examples of some biologically active 2-pyridone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

(A) Synthesis of phenyl substituted 3-hydroxypyridin-2(1H)-ones as... (n.d.). ResearchGate. Retrieved from [Link]

-

Afridi, S., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35249-35271. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. Retrieved from [Link]

-

Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-dihydro-4(1H)-pyridinones. Journal of the Pennsylvania Academy of Science, 97(1). Available at [Link]

-

3-Phenyl-1H-pyrazole 1H NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

3-phenylpyridine. (n.d.). Stenutz. Retrieved from [Link]

-

3-Phenylpyridine. (2024). ChemBK. Retrieved from [Link]

-

Chimatadar, S. A., et al. (2008). Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. European Journal of Medicinal Chemistry, 43(9), 1978-1982. [Link]

-

(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one Spectral Information. (n.d.). PubChem. Retrieved from [Link]

-

Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering. [Link]

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. Retrieved from [Link]

-

N-Phenyl-2-pyridone. (n.d.). PubChem. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved from [Link]

-

3-Phenyl-1,5-di-2-pyridylpentane-1,5-dione. (2006). ResearchGate. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2023). ACS Omega. [Link]

-

Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 193. [Link]

-

3-Phenylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

2(1H)-Pyridinone. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Phenyl-2(1H)-pyridone: An In-depth Technical Guide to its NMR, IR, and Mass Spectrometry Data

An in-depth technical guide by a Senior Application Scientist

This guide provides a detailed spectroscopic analysis of 3-Phenylpyridin-2-ol, a molecule of significant interest in medicinal chemistry and materials science. A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its lactam form, 3-Phenyl-2(1H)-pyridone. Experimental and theoretical studies have consistently shown that for 2-hydroxypyridines, the pyridone tautomer is predominantly favored in the solid state and in polar solvents.[1][2][3] This preference is attributed to the aromaticity of the pyridone ring in a key resonance contributor and its ability to form stable hydrogen-bonded dimers.[4][5] Consequently, the spectroscopic data presented and analyzed herein primarily correspond to the 3-Phenyl-2(1H)-pyridone tautomer.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and characterization of this compound.

The Hydroxypyridine-Pyridone Tautomerism

The defining structural characteristic of this compound is its tautomeric relationship with 3-Phenyl-2(1H)-pyridone. This equilibrium is not static and can be influenced by the surrounding environment, such as the solvent polarity.[1] Non-polar solvents may slightly favor the 2-hydroxypyridine form, whereas polar and protic solvents strongly shift the equilibrium towards the 2-pyridone form.[1][2] This phenomenon is critical for spectroscopic analysis, as the choice of solvent (e.g., CDCl₃ vs. DMSO-d₆ in NMR) can subtly influence the observed data, though the pyridone form is expected to dominate in most practical scenarios.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-Phenyl-2(1H)-pyridone. The predicted spectra are based on data from analogous structures, including 2-pyridone and 3-phenylpyridine.[1][6] The analysis of chemical shifts, coupling constants, and integration provides a complete picture of the molecule's proton and carbon framework.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridone and phenyl rings. The pyridone protons are typically observed in the downfield region due to the ring's aromatic character and the influence of the carbonyl group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-N (Amide) | 12.0 - 13.5 | broad singlet (br s) | - | Chemical shift is highly dependent on solvent and concentration. |

| H-6 (Pyridone) | 7.5 - 7.7 | doublet of doublets (dd) | ~7.0, ~2.0 | Coupled to H-5 and H-4. |

| H-4 (Pyridone) | 7.3 - 7.5 | doublet of doublets (dd) | ~7.0, ~2.0 | Coupled to H-5 and H-6. |

| H-2', H-6' (Phenyl) | 7.3 - 7.5 | multiplet (m) | - | Ortho protons of the phenyl ring. |

| H-3', H-4', H-5' (Phenyl) | 7.2 - 7.4 | multiplet (m) | - | Meta and para protons of the phenyl ring. |

| H-5 (Pyridone) | 6.2 - 6.4 | triplet (t) | ~7.0 | Coupled to H-4 and H-6. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides confirmation of the carbon skeleton, with the most characteristic signal being the downfield resonance of the carbonyl carbon, a definitive marker for the pyridone tautomer.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-2 (C=O) | 162 - 165 | Carbonyl carbon, characteristic of the pyridone form. |

| C-4 (Pyridone) | 140 - 142 | |

| C-6 (Pyridone) | 135 - 138 | |

| C-1' (Phenyl) | 134 - 136 | Quaternary carbon attached to the pyridone ring. |

| C-3 (Pyridone) | 130 - 133 | Quaternary carbon attached to the phenyl ring. |

| C-2', C-6' (Phenyl) | 128 - 130 | |

| C-3', C-5' (Phenyl) | 128 - 129 | |

| C-4' (Phenyl) | 127 - 128 | |

| C-5 (Pyridone) | 105 - 108 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly resolve N-H protons.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and the collection of 1024-4096 scans.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups and confirming the predominance of the pyridone tautomer. The spectrum is dominated by a strong carbonyl (C=O) absorption and a characteristic N-H stretching band, which would be absent in the hydroxypyridine form.[7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3100 - 2800 | N-H stretch | Medium, Broad | Characteristic of the hydrogen-bonded amide in the pyridone structure. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Phenyl and pyridone ring C-H bonds. |

| ~1660 | C=O stretch (Amide I) | Strong, Sharp | Definitive evidence for the 2-pyridone tautomer.[8] |

| 1600 - 1450 | C=C & C=N stretches | Medium-Strong | Aromatic ring skeletal vibrations. |

| ~760 and ~700 | C-H out-of-plane bend | Strong | Characteristic of monosubstituted benzene rings. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For 3-Phenyl-2(1H)-pyridone, the molecular weight is 171.19 g/mol .

Expected Molecular Ion: [M]⁺• at m/z = 171

Fragmentation Pathway Analysis

Under Electron Ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. A primary loss would be that of carbon monoxide (CO), a common fragmentation pathway for pyridones, leading to a stable pyrrole-based radical cation.

Caption: Proposed EI mass spectrometry fragmentation pathway.

-

m/z 171: The molecular ion peak, [C₁₁H₉NO]⁺•.

-

m/z 143: Loss of a neutral CO molecule (28 Da) from the pyridone ring results in the [C₁₀H₉N]⁺• fragment.

-

m/z 115: Subsequent loss of hydrogen cyanide (HCN, 27 Da) can lead to the [C₉H₇]⁺ fragment.

-

m/z 77: A peak corresponding to the phenyl cation [C₆H₅]⁺ may also be observed.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. youtube.com [youtube.com]

- 6. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

3-Phenylpyridin-2-ol CAS number 24228-13-5

An In-Depth Technical Guide to 3-Phenylpyridin-2-ol (CAS 24228-13-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known by its tautomeric name 3-Phenyl-2(1H)-pyridinone, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenyl group appended to a pyridin-2-one core, serves as a versatile scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing actionable, field-proven insights for laboratory professionals. We will delve into detailed experimental protocols and the causality behind methodological choices, ensuring a trustworthy and authoritative resource for your research and development endeavors.

Physicochemical and Structural Properties

This compound is a compound that exists in a tautomeric equilibrium between its phenol (-ol) and pyridinone (-one) forms. The pyridinone form is generally considered the more stable tautomer. This characteristic is crucial for understanding its reactivity and spectroscopic properties.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 24228-13-5 | [1][3] |

| Molecular Formula | C₁₁H₉NO | [1][4] |

| Molecular Weight | 171.20 g/mol | [1][3] |

| IUPAC Name | 3-phenyl-1H-pyridin-2-one | [4] |

| Synonyms | 2-Hydroxy-3-phenylpyridine, 3-Phenyl-2-hydroxypyridine | [1][4] |

| Melting Point | 225-227 °C | [1] |

| Boiling Point | 417.1 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.158 g/cm³ (Predicted) | [1] |

| Appearance | Solid (Form may vary) | N/A |

| pKa | 11.80 ± 0.10 (Predicted) |[1] |

The presence of both a hydrogen bond donor (N-H or O-H) and acceptor (C=O or pyridine nitrogen) allows for strong intermolecular interactions, contributing to its high melting point. The phenyl ring is a key structural motif that can be functionalized to modulate the molecule's biological activity and physical properties.

Synthesis and Purification Workflow

While various synthetic routes to phenylpyridines exist, a robust and common strategy for laboratory-scale synthesis involves a Suzuki cross-coupling reaction to form the critical carbon-carbon bond between the pyridine and phenyl rings. This is often followed by a deprotection step to reveal the hydroxyl group.

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol describes a plausible two-step synthesis based on established organic chemistry principles for creating analogous compounds.[5]

Step 1: Suzuki Coupling to Synthesize 3-Phenyl-2-methoxypyridine

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Reagent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.5 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude intermediate by flash column chromatography on silica gel to yield 3-phenyl-2-methoxypyridine.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which facilitates the coupling of the two aromatic rings. The base is required to activate the boronic acid for transmetalation to the palladium center.

Step 2: Demethylation to this compound

-

Setup: Dissolve the purified 3-phenyl-2-methoxypyridine (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a strong Lewis acid, such as boron tribromide (BBr₃) (1.5 eq), dropwise.

-

Rationale: BBr₃ is a powerful reagent for cleaving aryl methyl ethers with high efficiency.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching & Work-up: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄ and concentrate.

-

Final Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.

Caption: Integrated workflow for analytical characterization.

Protocol: Spectroscopic and Chromatographic Analysis

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z = 172 or [M]⁺ at m/z = 171, confirming the molecular weight.[1]

-

-

Infrared (IR) Spectroscopy:

-

Method: Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Peaks: Due to the pyridinone tautomer dominating, look for a strong C=O (carbonyl) stretching vibration around 1660-1680 cm⁻¹.[6][7] A broad N-H stretch may be visible around 3100-3300 cm⁻¹. Aromatic C-H stretches will appear just above 3000 cm⁻¹.[6] The absence of a strong, broad O-H peak around 3300-3400 cm⁻¹ further supports the pyridinone structure.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: Dissolve the sample in a deuterated solvent such as DMSO-d₆.

-

¹H NMR: Expect complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the phenyl and pyridine rings.[7] The N-H proton will likely appear as a broad singlet, which can be confirmed by a D₂O exchange experiment where the peak disappears.[8][9]

-

¹³C NMR: Expect 11 distinct signals (unless there is accidental peak overlap). A signal for the carbonyl carbon should appear significantly downfield (δ > 160 ppm). Aromatic carbons will be in the δ 110-150 ppm range.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method: Use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).[10]

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., ~254 nm).

-

Expected Result: A single major peak indicating the purity of the compound. The retention time is specific to the exact conditions used.

-

Applications and Biological Significance

This compound is primarily recognized for its utility as a chemical intermediate and a structural motif in functional molecules.[1]

-

Pharmaceutical Synthesis: The phenyl-pyridinone core is a "privileged scaffold" in medicinal chemistry. It is found in molecules designed to interact with various biological targets. Derivatives have shown potential as:

-

M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Modulators: Structurally related 4-phenylpyridine-2-one compounds have been identified as positive allosteric modulators (PAMs) of the M1 receptor, a target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[11]

-

Antimicrobial and Antioxidant Agents: The indole-pyridine-carbonitrile framework, which shares the core pyridinone structure, has been explored for antimicrobial and antioxidant activities.[7]

-

Anti-inflammatory Agents: Phenylpropanoids and related aromatic structures are known to possess anti-inflammatory properties, suggesting a potential avenue of investigation for this scaffold.[12][13]

-

-

Organometallic Chemistry and Materials Science: The pyridine nitrogen and the adjacent oxygen atom can act as a bidentate ligand, capable of forming stable complexes with various metal atoms.[1] This property is exploited in:

-

Catalysis: Metal complexes can serve as catalysts in a range of organic transformations.

-

OLEDs: Related 2-phenylpyridine ligands are famously used to create highly efficient phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs).[14]

-

Protocol: In Vitro Antioxidant Activity Assay (DPPH)

To provide a practical example of evaluating biological potential, the following protocol details a common method for assessing antioxidant activity.[15]

-

Preparation of Reagents:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark at 4 °C.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

-

Standard: Prepare a 1 mg/mL stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, in methanol.

-

-

Assay Procedure:

-

Serial Dilutions: Prepare a series of dilutions from the test compound and standard stock solutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Plate Setup: In a 96-well microplate, add 100 µL of each dilution to separate wells.

-

Blank: Prepare wells with 100 µL of the solvent (methanol or DMSO) as a blank.

-

Control: Prepare wells with 100 µL of solvent and 100 µL of the DPPH solution (negative control).

-

Reaction Initiation: Add 100 µL of the 0.1 mM DPPH stock solution to all wells containing the test compound, standard, and blank.

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

IC₅₀ Determination: Plot the % scavenging against the concentration of the test compound and standard. Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the graph. A lower IC₅₀ value indicates higher antioxidant activity.

-

Safety and Handling

Proper handling is crucial to ensure laboratory safety. While specific toxicity data for this compound is limited, precautions for similar chemical classes should be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[16] Practice good industrial hygiene.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 24228-13-5) is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is achievable through standard organic methodologies like the Suzuki coupling, and its identity can be rigorously confirmed with a suite of analytical techniques. The true potential of this molecule lies in its utility as a foundational scaffold for developing novel therapeutics and advanced materials. For researchers in drug discovery and materials science, this compound represents a promising starting point for innovation, meriting further exploration of its derivatives and their functional properties.

References

- Cas 24228-13-5, 2-HYDROXY-3-PHENYLPYRIDINE | lookchem. [URL: https://www.lookchem.com/cas-242/24228-13-5.html]

- This compound | CAS 24228-13-5 - Matrix Fine Chemicals. [URL: https://www.matrix-fine-chemicals.com/product/3-phenylpyridin-2-ol_mm24228135]

- Safety Data Sheet - Angene Chemical. [URL: https://www.angenechemical.com/msds/24228-13-5.pdf]

- 3 - SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC294020050]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/189235]

- 24228-13-5 | this compound | MFCD04114134 | C11H9NO - Key Organics. [URL: https://www.keyorganics.net/product/24228-13-5]

- Fisher Scientific - SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC165980050]

- 3-Phenylpyridine 97 1008-88-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/p34409]

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [URL: https://www.organic-chemistry.org/abstracts/lit6/065.shtm]

- Key Properties and Applications of 3-Methyl-2-phenylpyridine for Synthesis. [URL: https://www.bltpharm.com/news/key-properties-and-applications-of-3-methyl-2-phenylpyridine-for-synthesis-76798275.html]

- Chemical Safety Data Sheet MSDS / SDS - 3-HYDROXY-6-PHENYLPYRIDINE - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCasNo.aspx?casno=66131-77-9]

- 2-Hydroxy-3-phenylpyridine | C11H9NO | CID 2762808 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2762808]

- III Analytical Methods. [URL: https://www.env.go.jp/en/chemi/pops/manual/03-3.pdf]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [URL: https://www.youtube.

- 2-Phenyl-3-pyridinol SDS, 3308-02-9 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/2-phenyl-3-pyridinol-cas-3308-02-9.html]

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [URL: https://www.youtube.

- 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_1504-58-1_1HNMR.htm]

- Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6092809/]

- Synthesis, antimicrobial and antioxidant activities of 2-oxo-6-phenyl-2-yl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-1,2-dihydro pyridin-3-carbonitriles and their derivatives - Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853521100067X]

- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2016.1265842]

- A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - MDPI. [URL: https://www.mdpi.com/1420-3049/19/9/14581]

- 2-Phenylpyridine - Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Phenylpyridine]

- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003430/]

- A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts | Request PDF - ResearchGate. [URL: https://www.researchgate.

- 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/03%3A_Organic_Compounds_-_Alkanes_and_Their_Stereochemistry/3.1%3A_Functional_Groups/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols]

- Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5926888/]

- T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. [URL: https://www.osha.gov/sites/default/files/methods/T-PV2295-01-9112-CH.pdf]

- An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19307077/]

- Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151606/]

- (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate - MDPI. [URL: https://www.mdpi.com/1422-8599/2024/5/M2005]

Sources

- 1. Cas 24228-13-5,2-HYDROXY-3-PHENYLPYRIDINE | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 24228-13-5 [matrix-fine-chemicals.com]

- 4. 2-Hydroxy-3-phenylpyridine | C11H9NO | CID 2762808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Research Portal [laro.lanl.gov]

- 6. youtube.com [youtube.com]

- 7. Synthesis, antimicrobial and antioxidant activities of 2-oxo-6-phenyl-2-yl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-1,2-dihydro pyridin-3-carbonitriles and their derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. chemicalbook.com [chemicalbook.com]

The Therapeutic Potential of 3-Phenylpyridin-2-ol Derivatives: A Technical Guide to Biological Activity and Mechanistic Insights

Introduction: The 3-Phenyl-2-Pyridone Scaffold - A Privileged Structure in Medicinal Chemistry

The 3-phenylpyridin-2-ol scaffold, existing in tautomeric equilibrium with its more stable 3-phenyl-2(1H)-pyridone form, represents a "privileged structure" in drug discovery.[1] This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, thereby exhibiting a broad range of pharmacological activities. The unique combination of a phenyl ring appended to a pyridone core imparts favorable physicochemical properties, including metabolic stability, aqueous solubility, and the capacity to act as both a hydrogen bond donor and acceptor.[1] These characteristics make 3-phenyl-2-pyridone derivatives highly attractive candidates for the development of novel therapeutics across several disease areas, most notably in oncology, inflammation, and infectious diseases.[2][3]

This technical guide provides an in-depth exploration of the biological activities of 3-phenyl-2-pyridone derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of mechanistic data, field-proven experimental protocols, and structure-activity relationship (SAR) insights to facilitate the rational design and evaluation of next-generation therapeutic agents based on this versatile scaffold.

Part 1: Anticancer Activity - Targeting Cell Proliferation and Survival

The dysregulation of cell cycle progression and the evasion of programmed cell death (apoptosis) are hallmarks of cancer. A significant body of research has demonstrated the potent anticancer properties of 3-phenyl-2-pyridone derivatives, which exert their effects through multiple mechanisms, including the inhibition of critical cell cycle engines and the disruption of the cytoskeleton.[2][4]

Mechanism of Action: Dual Inhibition of Cyclin-Dependent Kinases and Tubulin Polymerization

The primary anticancer mechanisms identified for this class of compounds are the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the disruption of microtubule dynamics via inhibition of tubulin polymerization.[5][6]

CDK2 Inhibition: CDK2 is a key enzyme that, in complex with cyclin E and cyclin A, governs the G1/S phase transition of the cell cycle.[5] By inhibiting CDK2, 3-phenyl-2-pyridone derivatives can halt the cell cycle, preventing cancer cells from replicating their DNA and proliferating. Molecular docking studies suggest that the pyridone core forms crucial hydrogen bonds with key residues like LEU83 in the ATP-binding pocket of CDK2, mimicking the binding mode of known inhibitors.[7]

Tubulin Polymerization Inhibition: Microtubules are essential cytoskeletal polymers involved in forming the mitotic spindle during cell division.[6] Certain 3-phenyl-2-pyridone derivatives bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[8][9] This disruption of the cytoskeleton leads to mitotic arrest and ultimately triggers apoptosis. The trimethoxyphenyl moiety, when present, is a classic feature of many colchicine-site binders, and its incorporation into the 3-phenyl-2-pyridone scaffold often enhances this activity.[6]

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The efficacy of these compounds is often evaluated in animal models of inflammation. The croton oil-induced ear edema model in mice is a standard assay for topical anti-inflammatory activity.

| Compound Class | Derivative Example | Dose (mg/ear) | Edema Inhibition (%) | Target(s) | Reference |

| Pyrido[2,3-d]pyridazine-2,8-dione | Compound 7c | 1.25 | 82% | COX-1/COX-2 | [10] |

| 3,5,6-Trisubstituted 2-Pyridone | Compound 2a | 0.5 | ~75% (estimated) | COX-2 | [7][11] |

| Indomethacin (Control) | - | 0.5 | ~80% (estimated) | COX-1/COX-2 | [7] |

Note: The compounds listed are structurally related derivatives that validate the anti-inflammatory potential of the core pyridone scaffold.

Experimental Protocol: Croton Oil-Induced Mouse Ear Edema Assay

This in vivo protocol is a reliable method for evaluating the topical anti-inflammatory activity of novel compounds.

Causality: Croton oil contains 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent that induces a rapid and measurable inflammatory response, characterized by fluid accumulation (edema) and cellular infiltration. An effective anti-inflammatory agent will reduce the swelling (measured by weight or thickness) of the ear tissue compared to a vehicle-treated control.

Step-by-Step Methodology:

-

Animal Acclimatization: House male Swiss mice (20-25 g) in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Compound Formulation: Dissolve the test compound and a reference drug (e.g., indomethacin) in a suitable vehicle, typically acetone. Prepare the croton oil solution (e.g., 2.5% v/v) in the same vehicle.

-

Grouping and Dosing: Randomly divide the mice into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups.

-

Induction and Treatment: Apply 20 µL of the croton oil solution containing either the vehicle, indomethacin, or the test compound to the inner surface of the right ear of each mouse. The left ear remains untreated.

-

Edema Assessment: After a set period (typically 4-6 hours), humanely euthanize the mice. Use a 6 mm biopsy punch to remove circular sections from both the treated (right) and untreated (left) ears.

-

Measurement: Weigh each ear punch immediately using an analytical balance. The degree of edema is calculated as the difference in weight between the right and left ear punches (Δ weight).

-

Calculation of Inhibition: Calculate the percentage of edema inhibition for each treated group using the following formula: % Inhibition = [ (Δ weight_control - Δ weight_treated) / Δ weight_control ] x 100

-

Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), to determine the significance of the observed anti-inflammatory effects compared to the control group.

Part 3: Antimicrobial Activity - Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The 2-pyridone scaffold has been identified as a promising starting point for the development of new antibacterial and antifungal agents. [3][12]

Mechanism of Action

While the exact mechanisms for many 2-pyridone derivatives are still under investigation, a prominent mode of action for some classes involves the inhibition of the microbial folate biosynthesis pathway. [12]Specifically, they can act as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes that are essential for the synthesis of tetrahydrofolate, a vital precursor for nucleotide and amino acid synthesis in microbes.

Quantitative Data: In Vitro Antimicrobial Potency

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Dihydrothiazolo-2-pyridone | Streptococcus pyogenes | < 4 (Specific value for PS757) | [13] |

| 3-Cyano-2-pyridone Derivative | Staphylococcus aureus | ~16-32 (Range for active compounds) | [14] |

| 3-Cyano-2-pyridone Derivative | Escherichia coli | ~16-32 (Range for active compounds) | [14] |

| 3-Cyano-2-pyridone Derivative | Candida albicans | ~8-16 (Range for active compounds) | [14] |

Note: The compounds listed are structurally related derivatives that validate the antimicrobial potential of the core pyridone scaffold.

Experimental Protocol: Broth Microdilution for MIC & MBC Determination

This protocol, aligned with CLSI guidelines, is the gold standard for determining the in vitro potency of novel antimicrobial agents. [1] Causality: This method exposes a standardized number of bacteria to a range of compound concentrations in a nutrient-rich broth. If the compound is effective, it will inhibit microbial growth, preventing the broth from becoming turbid. The MBC step further differentiates between static (growth-inhibiting) and cidal (killing) activity by determining if the bacteria can recover and grow on drug-free media.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh (18-24 h) agar plate, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213).

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Dilution Plate Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate (the "dilution plate"), perform a two-fold serial dilution of the compound in CAMHB to create concentrations that are 2x the final desired concentrations (e.g., from 256 µg/mL down to 0.125 µg/mL).

-

-

Assay Plate Setup:

-

Dispense 50 µL of CAMHB into each well of a new 96-well microtiter plate (the "assay plate").

-

Transfer 50 µL from each well of the dilution plate to the corresponding well of the assay plate.

-

This results in final compound concentrations ranging from 128 µg/mL to 0.06 µg/mL in a volume of 100 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum (from Step 1) to each well, bringing the final volume to 100 µL.

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

-

Incubation: Incubate the assay plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

MBC Determination:

-

From each well that shows no visible growth (at and above the MIC), plate a 10 µL aliquot onto a drug-free agar plate (e.g., Tryptic Soy Agar).

-

Incubate the agar plate at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count (a ≥3-log kill). [3]

-

Part 4: Synthesis of the 3-Phenyl-2-Pyridone Scaffold

The construction of the 3-phenyl-2-pyridone core can be achieved through various synthetic routes, often employing multi-component reactions that offer high efficiency and atom economy. A common and effective strategy involves a one-pot reaction using readily available starting materials. [15][16]

Synthetic Protocol: One-Pot Synthesis via Michael Addition and Cyclization

This protocol describes a reliable method for synthesizing polysubstituted 2-pyridones.

Causality: The reaction proceeds through a cascade mechanism. First, a Michael addition occurs between an enolate (generated from a 1,3-dicarbonyl compound like ethyl acetoacetate) and an activated alkene (formed in situ from an aldehyde and a compound with an active methylene group, like malononitrile). This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyridone ring. The use of a base like piperidine is crucial as it catalyzes both the initial condensation and the final cyclization steps.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and malononitrile (1 equivalent) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of refluxing in ethanol provides sufficient thermal energy to overcome the activation barriers for the multiple steps in the cascade while being a relatively benign solvent.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water acidified with a small amount of HCl. This step protonates the pyridone and causes the product to precipitate out of the aqueous solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts and impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-phenyl-2-pyridone derivative. The purity and structure should be confirmed by analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Conclusion and Future Outlook

The 3-phenyl-2-pyridone scaffold is a validated and highly promising platform for the development of new therapeutic agents. Its derivatives have demonstrated significant and multi-faceted biological activity against cancer, inflammation, and microbial pathogens. The synthetic tractability of the core allows for extensive chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular interactions of these derivatives with their biological targets through co-crystallography and advanced computational modeling. A deeper understanding of their structure-activity relationships will guide the design of next-generation compounds with enhanced efficacy and improved safety profiles. The translation of the potent in vitro activities observed into in vivo efficacy in relevant disease models will be the ultimate validation of the therapeutic potential of this remarkable chemical scaffold.

References

-

Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Most active antimicrobials 2-pyridone compounds isolated from.... Available at: [Link]

-

Lee, J., et al. (2019). Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Mehiaoui, N., et al. (n.d.). General synthesis of substituted 3-cyano-2-pyridones. ResearchGate. Available at: [Link]

-

Hernández-Vázquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

El-Mernissi, Y., et al. (2023). Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. PLOS ONE. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. Available at: [Link]

-

Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of novel 3,5,6-trisubstituted 2-pyridone derivatives and evaluation for their anti-inflammatory activity. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 2‐pyridone compounds. Available at: [Link]

-

da Silva, A. C. G., et al. (2020). Synthesis of novel 3,5,6-trisubstituted 2-pyridone derivatives and evaluation for their anti-inflammatory activity. Bioorganic Chemistry. Available at: [Link]

-

Bolduc, P. N., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters. Available at: [Link]

-

Fayed, E. A., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]

-

El-Sayed, M.-A. A., et al. (2012). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry. Available at: [Link]

-

Kamal, A., et al. (2020). Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies. European Journal of Medicinal Chemistry. Available at: [Link]

-

Moustafa, A. H., et al. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available at: [Link]

-

Hassan, G. S., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

da Silva, A. C. G., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry. Available at: [Link]

-

Bolduc, P. N., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters. Available at: [Link]

-

Watanabe, T., et al. (2003). Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone). Redox Report. Available at: [Link]

-

Berbar, Y., et al. (2023). Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. Molecules. Available at: [Link]

-

Zhang, M., et al. (2022). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Chinese Chemical Letters. Available at: [Link]

-

ResearchGate. (n.d.). (A) Synthesis of phenyl substituted 3-hydroxypyridin-2(1H)-ones as.... Available at: [Link]

-

Zhang, Y., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. Available at: [Link]

-

Berbar, Y., et al. (2023). Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. ResearchGate. Available at: [Link]

-

Santos, L. H. S., et al. (2022). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Bagley, M. C., et al. (2008). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]

-

Chen, Y.-H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. microchemlab.com [microchemlab.com]

- 4. Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel 3,5,6-trisubstituted 2-pyridone derivatives and evaluation for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of N-Substituted 3-Amino-2-pyridones. | Semantic Scholar [semanticscholar.org]

- 15. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Phenylpyridin-2-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: The Pyridinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," appear with remarkable frequency in the structures of bioactive compounds. These core structures possess the inherent ability to bind to multiple, diverse biological targets, serving as a versatile foundation for drug discovery. The pyridinone ring system is a quintessential example of such a scaffold.[1][2] Its derivatives are found in a wide array of FDA-approved drugs, ranging from the cardiotonic agent milrinone to the anti-fibrotic drug pirfenidone and the antiviral doravirine.[1][2]

This guide focuses on 3-Phenylpyridin-2-ol , a compound that exists in tautomeric equilibrium with 3-Phenyl-2(1H)-pyridinone . While this specific molecule is not extensively characterized as a therapeutic agent itself, its structure contains the essential features of the pyridinone privileged scaffold. By analyzing its structural relationship to well-understood drugs and bioactive molecules, we can logically deduce and propose a series of high-potential therapeutic targets. This document serves as a roadmap for researchers, outlining the scientific rationale, key biological pathways, and robust experimental protocols necessary to investigate the therapeutic promise of this compound.

Part I: The Anti-Fibrotic and Anti-Inflammatory Horizon (The Pirfenidone Analogy)

The most direct and compelling hypothesis for the activity of this compound stems from its structural similarity to Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone). Pirfenidone is a well-established therapeutic for idiopathic pulmonary fibrosis (IPF), exerting potent anti-fibrotic and anti-inflammatory effects.[3][4] Its mechanism is multifaceted, providing a rich set of potential targets for this compound.

Primary Target System 1: Transforming Growth Factor-β (TGF-β) Signaling

Mechanistic Hypothesis: this compound is hypothesized to inhibit the signaling cascade of TGF-β, a master regulator of fibrosis. Pirfenidone is known to reduce fibroblast proliferation and downregulate the production of TGF-β-stimulated collagen.[3][5] This action disrupts the pathological feedback loop where injured tissue overproduces TGF-β, leading to excessive extracellular matrix deposition and scarring.

Therapeutic Rationale: The TGF-β pathway is a central driver of fibrotic diseases affecting numerous organs, including the lungs (IPF), liver (cirrhosis), kidneys (chronic kidney disease), and heart (cardiac fibrosis).[6] An inhibitor of this pathway, such as this compound, could have broad therapeutic utility across these conditions.

Signaling Pathway Visualization:

Caption: Hypothesized intervention points of this compound in the TGF-β signaling cascade.

Experimental Protocol: Validating Anti-Fibrotic Activity

Objective: To determine if this compound can inhibit TGF-β1-induced myofibroblast differentiation in a human lung fibroblast cell line (e.g., MRC-5).

-

Cell Culture: Culture MRC-5 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) until 80% confluency.

-

Serum Starvation: Replace media with serum-free EMEM for 24 hours to synchronize cells and reduce baseline signaling.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulation: Add recombinant human TGF-β1 (e.g., 5 ng/mL) to all wells except the negative control. Pirfenidone should be used as a positive control.

-

Incubation: Incubate for 48 hours to allow for protein expression changes.

-

Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

-

Western Blot Analysis:

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against alpha-smooth muscle actin (α-SMA, a marker of myofibroblast differentiation) and Collagen Type I.

-

Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

-

-

Analysis: Quantify band intensity using densitometry. A significant reduction in α-SMA and Collagen I expression in the compound-treated groups compared to the TGF-β1-only group indicates anti-fibrotic activity.

Primary Target System 2: Pro-Inflammatory Cytokine Signaling

Mechanistic Hypothesis: The compound is expected to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This anti-inflammatory action is a well-documented property of Pirfenidone and contributes significantly to its therapeutic effect by dampening the chronic inflammation that fuels fibrotic progression.[3][7]

Therapeutic Rationale: Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and the inflammatory component of fibrosis. By inhibiting TNF-α and IL-1β, this compound could serve as a non-steroidal anti-inflammatory agent.[5][7]

Experimental Protocol: Quantifying Cytokine Suppression

Objective: To measure the effect of this compound on lipopolysaccharide (LPS)-induced cytokine release from macrophages (e.g., RAW 264.7 cell line).

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat cells with this compound (dose-response) or vehicle for 1 hour.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a non-stimulated control.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Analysis: Compare cytokine levels in compound-treated wells to the LPS-only control. A dose-dependent decrease in cytokine concentration indicates anti-inflammatory activity.

Part II: Exploratory Targets Based on Scaffold Versatility

The pyridinone core's adaptability suggests that this compound could engage targets beyond the anti-fibrotic/anti-inflammatory axis. The following targets are proposed based on activities demonstrated by other pyridinone-containing molecules.

Exploratory Target 1: Viral Endonucleases

Mechanistic Hypothesis: The 3-hydroxy-pyridin-2-one moiety is an effective bimetal chelating pharmacophore.[1] Studies have shown that phenyl-substituted 3-hydroxypyridin-2-ones are potent inhibitors of the influenza A endonuclease, an enzyme critical for viral replication.[8] The compound achieves this by binding to the two catalytic metal ions (Mn²⁺ or Mg²⁺) in the enzyme's active site, blocking its function.

Therapeutic Rationale: This mechanism presents a compelling opportunity for developing novel antiviral agents against influenza and potentially other viruses that rely on similar metal-dependent enzymes.

Experimental Workflow Visualization:

Caption: High-throughput screening workflow for identifying influenza endonuclease inhibitors.

Experimental Protocol: High-Throughput Endonuclease Inhibition Assay

Objective: To screen this compound for inhibitory activity against influenza PA endonuclease.

-

Assay Principle: Utilize a fluorescence resonance energy transfer (FRET)-based assay where a fluorophore and a quencher are attached to opposite ends of a short RNA substrate. Cleavage by the endonuclease separates them, resulting in a measurable increase in fluorescence.

-

Reagents: Recombinant influenza PA endonuclease, FRET-based RNA substrate, assay buffer containing the required metal cofactors (e.g., MnCl₂).

-

Compound Plating: In a 384-well assay plate, dispense serial dilutions of this compound. Include a known inhibitor (e.g., Baloxavir) as a positive control and DMSO as a negative control.

-

Enzyme Addition: Add the endonuclease enzyme to all wells and incubate briefly to allow for compound binding.

-

Reaction Initiation: Add the FRET substrate to all wells to start the reaction.

-

Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes.

-

Data Analysis: Calculate the initial reaction velocity (slope of the fluorescence curve) for each well. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value for this compound.

Exploratory Target 2: Mutant Isocitrate Dehydrogenase 1 (IDH1)

Mechanistic Hypothesis: Certain pyridinone derivatives have been successfully designed as inhibitors of mutant IDH1 (specifically the R132H mutation).[1][2] These inhibitors bind to the enzyme's active site, where the pyridinone moiety often forms crucial hydrogen bonds.[2] The R132H mutation confers a neomorphic activity, causing the enzyme to produce the oncometabolite 2-hydroxyglutarate (2-HG).

Therapeutic Rationale: Mutant IDH1 is a validated driver mutation in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. Inhibiting its activity to reduce 2-HG levels is a clinically proven therapeutic strategy.

Experimental Protocol: In Vitro Mutant IDH1 Enzymatic Assay

Objective: To assess the inhibitory potential of this compound against the IDH1-R132H mutant enzyme.

-

Assay Principle: The enzymatic reaction consumes NADPH. The rate of inhibition can be measured by monitoring the decrease in NADPH absorbance at 340 nm.

-

Reagents: Recombinant human IDH1-R132H enzyme, α-ketoglutarate (substrate), NADPH (cofactor), and assay buffer.

-

Procedure:

-

In a UV-transparent 96-well plate, add assay buffer, NADPH, and varying concentrations of this compound.

-

Add the IDH1-R132H enzyme and incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding α-ketoglutarate.

-

-

Measurement: Immediately measure the absorbance at 340 nm every 30 seconds for 20-30 minutes using a spectrophotometer plate reader.

-

Analysis: Calculate the reaction rate from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Summary of Potential Targets and Future Directions

The structural backbone of this compound provides a strong foundation for exploring multiple therapeutic avenues. The initial and most probable line of investigation should focus on its anti-fibrotic and anti-inflammatory potential, leveraging the extensive knowledge base from the clinically successful drug, Pirfenidone. Concurrently, exploratory screening against targets known to be modulated by the wider pyridinone class is a scientifically sound strategy for discovering novel activities.

Data Summary Table:

| Potential Target System | Specific Molecular Target(s) | Proposed Mechanism of Action | Potential Therapeutic Area(s) |

| Fibrosis & Inflammation | TGF-β Receptor, SMADs | Downregulation of pro-fibrotic signaling cascade | Idiopathic Pulmonary Fibrosis, Organ Fibrosis |

| Inflammation | N/A (Phenotypic) | Inhibition of TNF-α & IL-1β production | Rheumatoid Arthritis, Inflammatory Diseases |

| Viral Replication | Influenza A Endonuclease | Bimetal chelation in the enzyme active site | Influenza, Viral Infections |

| Oncology | Mutant IDH1 (R132H) | Allosteric or active site inhibition, reducing 2-HG | Glioma, Acute Myeloid Leukemia (AML) |